

# Ethyl 2-oxopyrrolidine-3-carboxylate CAS number 36821-26-8

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 2-oxopyrrolidine-3-carboxylate

**Cat. No.:** B1281105

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-oxopyrrolidine-3-carboxylate** (CAS: 36821-26-8)

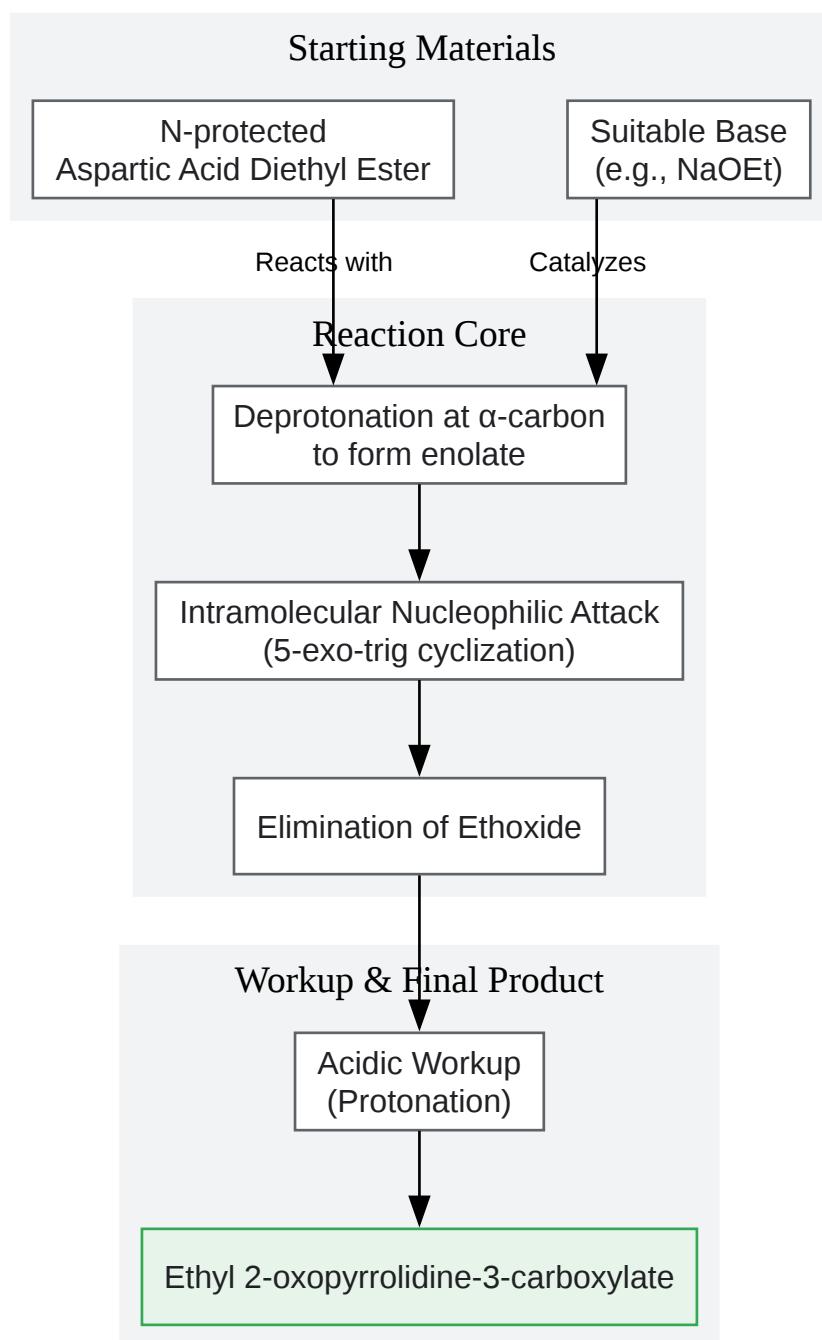
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

## Foreword: Unveiling a Versatile Heterocyclic Scaffold

**Ethyl 2-oxopyrrolidine-3-carboxylate**, identified by CAS number 36821-26-8, represents a cornerstone building block in modern synthetic and medicinal chemistry.<sup>[1]</sup> Its structure, a five-membered  $\gamma$ -lactam ring functionalized with an ethyl ester at the C3 position, offers a unique combination of reactive sites.<sup>[2][3]</sup> This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of this molecule's synthesis, reactivity, and profound utility. We will explore not just how to use this compound, but why specific methodologies are chosen and how its inherent chemical personality can be leveraged to construct complex molecular architectures, particularly in the pursuit of novel therapeutics.

## Physicochemical and Structural Characteristics

The compound's physical and chemical properties are foundational to its handling, storage, and application in synthesis. It is typically a solid at room temperature with a melting point in the


range of 71-75 °C.[\[4\]](#) Proper storage under refrigerated conditions (2-8°C) is recommended to maintain its integrity.[\[4\]](#)

| Property            | Value                                          | Source                                  |
|---------------------|------------------------------------------------|-----------------------------------------|
| CAS Number          | 36821-26-8                                     | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Formula   | C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub> | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight    | 157.17 g/mol                                   | <a href="#">[2]</a> <a href="#">[4]</a> |
| IUPAC Name          | ethyl 2-oxopyrrolidine-3-carboxylate           | <a href="#">[2]</a>                     |
| Appearance          | Solid                                          | <a href="#">[4]</a>                     |
| Melting Point       | 71-75 °C                                       | <a href="#">[4]</a>                     |
| SMILES              | CCOC(=O)C1CCNC1=O                              | <a href="#">[2]</a>                     |
| InChIKey            | FHHMWJMUMOYQGQW-UHFFFAOYSA-N                   | <a href="#">[2]</a>                     |
| Storage Temperature | 2-8°C                                          | <a href="#">[4]</a>                     |

## Synthesis Strategy: The Logic of Intramolecular Cyclization

The construction of the 2-oxopyrrolidine ring system is most elegantly achieved via an intramolecular condensation reaction. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, is the textbook approach for this class of compounds.[\[5\]](#)[\[6\]](#)

The causality behind this choice is rooted in efficiency. By tethering the two reacting ester groups within a single molecule, the entropic barrier to reaction is significantly lowered compared to an intermolecular equivalent (the Claisen condensation). This intramolecular nature favors the formation of stable 5- and 6-membered rings.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Dieckmann condensation synthesis.

## Experimental Protocol: Synthesis via Dieckmann Condensation

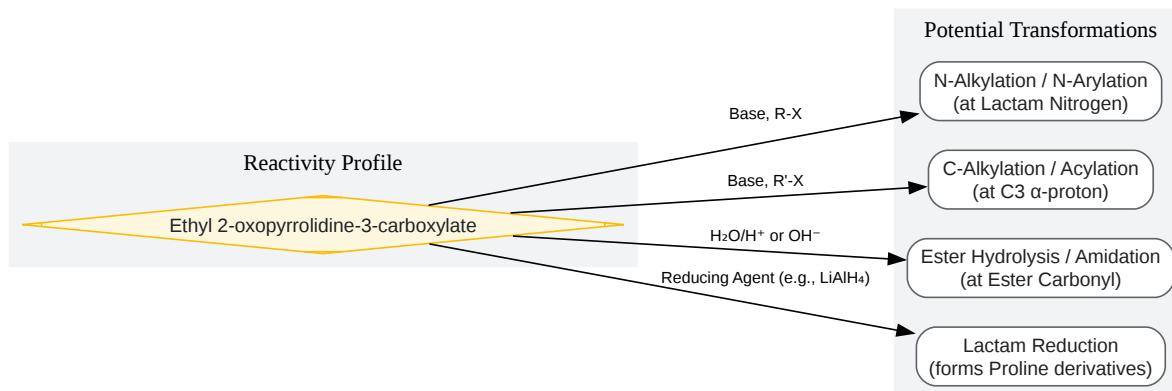
This protocol is a representative procedure based on established chemical principles for the Dieckmann condensation.[\[6\]](#)[\[7\]](#)

#### Materials:

- N-ethoxycarbonyl-diethyl aspartate (or other suitable N-protected diester precursor)
- Sodium ethoxide (NaOEt)
- Anhydrous Toluene
- Anhydrous Ethanol
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether
- Hexanes

#### Procedure:

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium ethoxide in anhydrous toluene.
- **Addition of Precursor:** The diester precursor, dissolved in anhydrous toluene, is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere. The choice of an aprotic solvent like toluene is critical to prevent quenching of the strong base.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The


driving force is the formation of the highly stable, resonance-delocalized enolate of the product.[7]

- **Quenching and Workup:** After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M HCl until the pH is acidic. This protonates the enolate to yield the neutral  $\beta$ -keto ester product.[8]
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure **Ethyl 2-oxopyrrolidine-3-carboxylate** as a solid.

**Characterization:** The identity and purity of the final product should be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, and its melting point should be compared to the literature value.[9]

## Reactivity and Synthetic Utility

The synthetic value of **Ethyl 2-oxopyrrolidine-3-carboxylate** stems from its multiple, electronically distinct reactive sites. Understanding the causality of this reactivity is key to its deployment in multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential synthetic transformations.

- The Lactam Nitrogen (N-H): The proton on the nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation, N-acylation, or N-arylation. This site is crucial for introducing diversity and modulating the properties of the final molecule.
- The  $\alpha$ -Carbon (C-3): The proton at the C3 position is acidic due to the electron-withdrawing effects of both the adjacent lactam carbonyl and the ester carbonyl group. This allows for deprotonation to form a nucleophilic enolate, which can readily participate in alkylation, acylation, and condensation reactions. This is a primary site for carbon-carbon bond formation.
- The Ester Group (-COOEt): This functional group behaves as a typical ester.<sup>[3]</sup> It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide through reaction with amines. This flexibility allows for late-stage modification of the scaffold.

## Applications in Drug Discovery and Development

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] **Ethyl 2-oxopyrrolidine-3-carboxylate** serves as a versatile starting point for accessing novel derivatives with therapeutic potential.[1]

## Case Study: Nrf-2 Signaling Pathway Activation

A significant area of application is in the development of activators of the Nrf-2 signaling pathway.[11] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in chronic inflammatory diseases.[11] Derivatives of the 2-oxopyrrolidine core have been synthesized and shown to act as potent activators of this pathway.[11]

**Mechanism of Action:** Under normal conditions, the transcription factor Nrf-2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. Small molecule inhibitors can bind to Keap1, disrupting the Keap1-Nrf2 interaction. This frees Nrf-2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes.[11]

Caption: Role of 2-oxopyrrolidine derivatives in Nrf-2 pathway activation.

## Safety and Handling

As a laboratory chemical, **Ethyl 2-oxopyrrolidine-3-carboxylate** must be handled with appropriate care. It is classified as an irritant.[2]

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- **Precautionary Measures:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [kuujia.com](http://kuujia.com) [kuujia.com]
- 2. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 36821-26-8: Ethyl 2-oxopyrrolidine-3-carboxylate [cymitquimica.com]
- 4. Ethyl 2-oxopyrrolidine-3-carboxylate 95 36821-26-8 [sigmaaldrich.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 8. [youtube.com](http://youtube.com) [youtube.com]
- 9. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR [m.chemicalbook.com]
- 10. Ethyl (R)-2-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]
- 11. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [fishersci.com](http://fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [Ethyl 2-oxopyrrolidine-3-carboxylate CAS number 36821-26-8]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281105#ethyl-2-oxopyrrolidine-3-carboxylate-cas-number-36821-26-8>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)